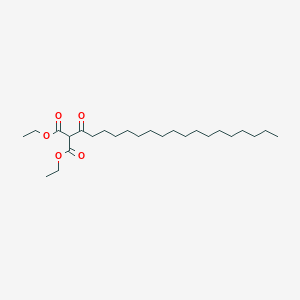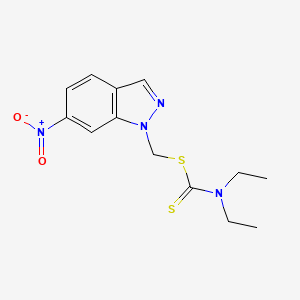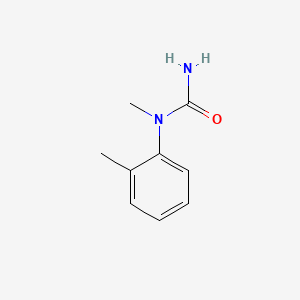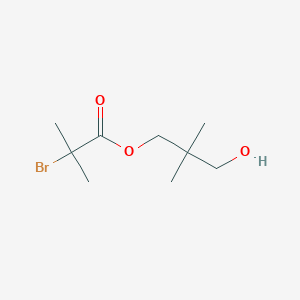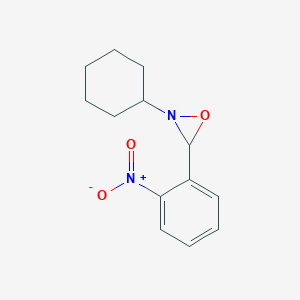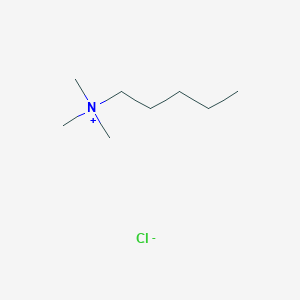
N-Methylphosphorimidic trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylphosphorimidic trichloride is an organophosphorus compound with the chemical formula CH₃N=PCl₃. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of other organophosphorus compounds. This compound is known for its reactivity and ability to introduce phosphorus-containing groups into organic molecules.
Métodos De Preparación
N-Methylphosphorimidic trichloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with methylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction is as follows:
[ \text{PCl}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{N=PCl}_3 + \text{HCl} ]
Industrial production methods often involve large-scale reactions using similar principles but with optimized conditions for higher yields and purity. The reaction is usually conducted in a controlled environment to ensure safety and efficiency.
Análisis De Reacciones Químicas
N-Methylphosphorimidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphoramidates, phosphonates, and phosphorothioates.
Oxidation and Reduction: The compound can be oxidized to form N-methylphosphorimidic oxide or reduced to form N-methylphosphorimidic hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and methylamine.
Common reagents used in these reactions include alcohols, amines, thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Methylphosphorimidic trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids, which is crucial for studying biological processes and developing biotechnological applications.
Medicine: It is involved in the synthesis of phosphorus-containing drugs and prodrugs, which can have improved pharmacokinetic properties and therapeutic efficacy.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Methylphosphorimidic trichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to nucleophilic sites on other molecules, forming new phosphorus-oxygen, phosphorus-nitrogen, or phosphorus-sulfur bonds. This reactivity is due to the electrophilic nature of the phosphorus atom in the compound, which makes it susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
N-Methylphosphorimidic trichloride can be compared with other similar compounds such as phosphorus trichloride, phosphorus oxychloride, and N-triflylphosphorimidoyl trichloride. While all these compounds contain phosphorus and chlorine, they differ in their reactivity and applications:
Phosphorus Trichloride (PCl₃): Used primarily as a precursor to other phosphorus compounds and in the production of organophosphorus pesticides.
Phosphorus Oxychloride (POCl₃): Commonly used as a reagent in the synthesis of phosphate esters and as a dehydrating agent.
N-Triflylphosphorimidoyl Trichloride: Known for its use in the synthesis of strong chiral Brønsted acids and other specialized applications in asymmetric catalysis.
This compound is unique in its ability to introduce methylphosphorimidic groups into organic molecules, making it valuable for specific synthetic applications.
Propiedades
Número CAS |
23453-30-7 |
|---|---|
Fórmula molecular |
CH3Cl3NP |
Peso molecular |
166.37 g/mol |
Nombre IUPAC |
trichloro(methylimino)-λ5-phosphane |
InChI |
InChI=1S/CH3Cl3NP/c1-5-6(2,3)4/h1H3 |
Clave InChI |
MJJWNOXOHGCZRN-UHFFFAOYSA-N |
SMILES canónico |
CN=P(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
